

Comparative study of catalysts for "Methyl 4-chloroquinazoline-8-carboxylate" functionalization

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Compound of Interest

Compound Name: **Methyl 4-chloroquinazoline-8-carboxylate**

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A Comparative Guide to Catalytic Functionalization of Methyl 4-chloroquinazoline-8-carboxylate

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like quinazolines is a cornerstone of medicinal chemistry. **Methyl 4-chloroquinazoline-8-carboxylate** serves as a critical intermediate in the synthesis of a variety of bioactive compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.^[1] The targeted modification of this scaffold is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comparative overview of catalytic systems for the functionalization of the quinazoline core, with a focus on palladium-, rhodium-, and iridium-based catalysts. While direct comparative studies on **methyl 4-chloroquinazoline-8-carboxylate** are limited in publicly available literature, this guide extrapolates from research on structurally related quinazolines and quinolines to provide valuable insights.

Comparative Performance of Catalytic Systems

The choice of catalyst is pivotal in directing the regioselectivity and efficiency of C-H functionalization and cross-coupling reactions on the quinazoline scaffold. Below is a summary of commonly employed catalytic systems and their general performance characteristics.

Catalyst System	Typical Functionalization	Key Advantages	Potential Limitations
Palladium-based	Cross-coupling (Suzuki, etc.), Arylation, Acetoxylation	Well-established, versatile for C-C and C-N bond formation, often high yielding. [2] [3]	Can require specific ligands, potential for competitive hydrolysis at the C-4 position. [2]
Rhodium-based	C-H Amination, C-H Arylation, Alkenylation	High regioselectivity for C-H functionalization, can operate under redox-neutral conditions. [4] [5]	May require directing groups for high selectivity.
Iridium-based	C-H Borylation	Excellent for late-stage functionalization, allows for subsequent cross-coupling reactions. [6] [7] [8]	Regioselectivity can be influenced by steric and electronic factors. [6] [7]

Experimental Data Summary

The following tables summarize representative experimental data for the functionalization of quinazoline and related heterocyclic cores using different catalytic systems. These examples provide a basis for selecting and optimizing conditions for the functionalization of **methyl 4-chloroquinazoline-8-carboxylate**.

Table 1: Palladium-Catalyzed Functionalization

Substrate	Reagent	Catalyst / Ligand	Solvent / Base	Temp. (°C)	Yield (%)	Reference
2,4,7-Trichlorquinazoline	Arylboronic acid	Pd(OAc) ₂ / SPhos	Toluene / K ₃ PO ₄	100	70-95	[2]
2,4-Dichlorquinazoline	Thiophenol	Pd ₂ (dba) ₃ / Xantphos	Dioxane / Cs ₂ CO ₃	100	95	[2]
4-Phenylquinazoline	Methylarenes	Pd(OAc) ₂	DCE / TBHP	120	Moderate	[9]

Table 2: Rhodium-Catalyzed Functionalization

Substrate	Reagent	Catalyst / Additive	Solvent / Base	Temp. (°C)	Yield (%)	Reference
2,4-Diarylquinazoline	N-Fluorobenzenesulfonamide	[CpRhCl ₂] ₂ / AgSbF ₆	DCE	80	65-92	[5]
Benzimidates	Dioxazolones	[CpRhCl ₂] ₂ / AgBF ₄	DCE	80	up to 95	[10]
Quinoxalinium salts	Aryl/alkenyl boronic acids	[Rh(cod)O ^H] ₂ / (R,R)-QuinoxP*	Dioxane/H ₂ O	80	80	[11]

Table 3: Iridium-Catalyzed Functionalization

Substrate	Reagent	Catalyst / Ligand	Solvent	Temp. (°C)	Yield (%)	Reference
Quinolines	B ₂ pin ₂	[Ir(COD)O Me] ₂ / dtbpy	Cyclohexane	80	-	[6][7]
Pyridines	B ₂ pin ₂	[Ir(COD)O Me] ₂ / dtbpy	Neat	80	-	[12]
Aromatic amides	B ₂ pin ₂	[Ir(COD)O Me] ₂ / 5- Trifluoromethyl-2,2'- bipyridine	THF	25	High	[8]

Experimental Protocols

Below are generalized experimental protocols for key catalytic functionalization reactions, adapted from the literature on related substrates. These should serve as a starting point for the development of specific procedures for **methyl 4-chloroquinazoline-8-carboxylate**.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

- Reaction Setup: To an oven-dried reaction vessel, add **methyl 4-chloroquinazoline-8-carboxylate** (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
- Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
- Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Dry the combined organic layers over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Rhodium-Catalyzed C-H Amination

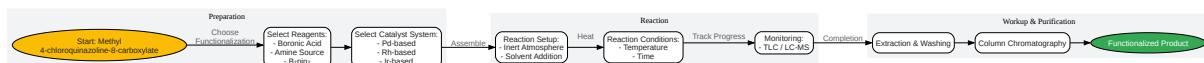
- Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with **methyl 4-chloroquinazoline-8-carboxylate** (1.0 equiv), a rhodium catalyst (e.g., $[\text{Cp}^*\text{RhCl}_2]_2$, 1-5 mol%), a silver salt additive (e.g., AgSbF_6 , 8-10 mol%), and the aminating agent (e.g., N-fluorobenzenesulfonimide, 2.0 equiv).
- Solvent Addition: Add a dry, degassed solvent (e.g., DCE).
- Reaction Conditions: Seal the tube and heat the reaction mixture at a temperature between 80 and 120 °C.
- Monitoring and Workup: After the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
- Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Iridium-Catalyzed C-H Borylation

- Reaction Setup: To a reaction vessel, add **methyl 4-chloroquinazoline-8-carboxylate** (1.0 equiv), bis(pinacolato)diboron (B_2pin_2 , 1.1-1.5 equiv), an iridium catalyst (e.g., $[\text{Ir}(\text{COD})\text{OMe}]_2$, 1-3 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%).
- Solvent Addition: Add an anhydrous, degassed solvent (e.g., cyclohexane or THF).
- Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 25 to 80 °C.
- Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Once the reaction is complete, remove the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the borylated quinazoline derivative.

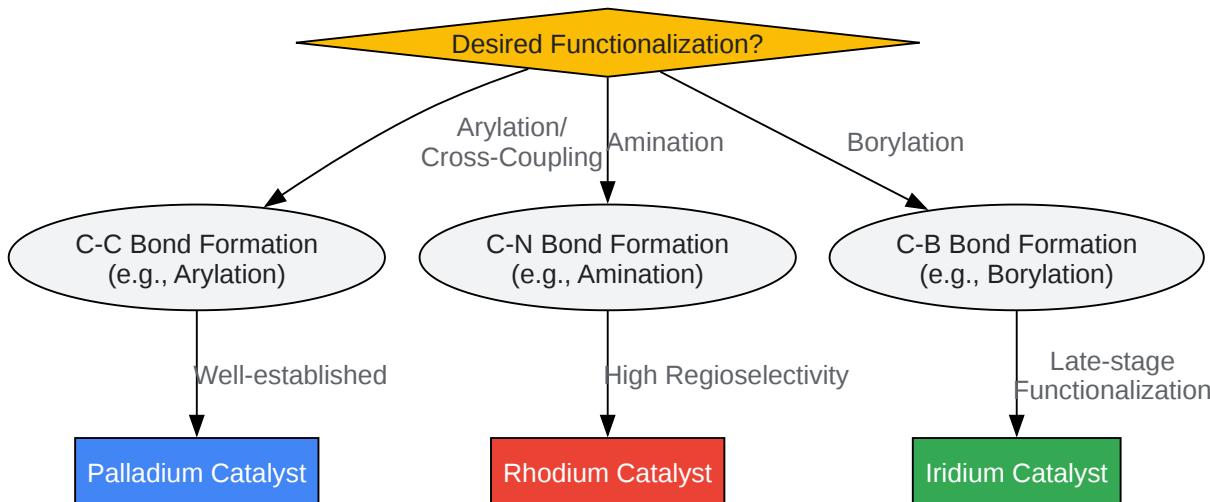
Visualizing Experimental Design

The following diagrams illustrate a generalized workflow for catalytic functionalization and a decision-making framework for catalyst selection.



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Caption: Generalized workflow for the catalytic functionalization of **Methyl 4-chloroquinazoline-8-carboxylate**.



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